

4-Fluoro-2-(trifluoromethyl)cinnamic acid CAS number 243977-21-1

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Compound of Interest

Compound Name:	4-Fluoro-2-(trifluoromethyl)cinnamic acid
Cat. No.:	B3040843

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An In-Depth Technical Guide to **4-Fluoro-2-(trifluoromethyl)cinnamic acid** (CAS: 243977-21-1)

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-(trifluoromethyl)cinnamic acid stands as a compound of significant interest at the intersection of medicinal chemistry and materials science. Its structure, which combines the pharmacologically relevant cinnamic acid backbone with the bio-isosteric fluorine atom and the metabolically robust trifluoromethyl (CF_3) group, makes it a highly valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of its chemical properties, established and plausible synthesis methodologies, potential applications grounded in the known bioactivities of related structures, and essential safety protocols. The narrative is designed to offer not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile molecule in their work.

Physicochemical and Spectroscopic Profile

The unique substitution pattern on the phenyl ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability—key parameters in drug design. The

electron-withdrawing nature of both the fluorine and trifluoromethyl groups impacts the reactivity of the aromatic ring and the acidity of the carboxylic acid moiety.

Key Properties

Property	Value	Source(s)
CAS Number	243977-21-1	[1] [2] [3]
Molecular Formula	C ₁₀ H ₆ F ₄ O ₂	[1] [4]
Molecular Weight	234.15 g/mol	[1] [3]
Melting Point	181-183°C	[1]
Appearance	White to off-white crystalline powder or solid	[5]
MDL Number	MFCD00236297	[3] [6]

Spectroscopic Signature (Predicted)

While a dedicated, peer-reviewed spectroscopic analysis for this specific isomer is not readily available in the searched literature, a reliable profile can be predicted based on data from structurally analogous compounds, such as 2-fluoro-4-(trifluoromethyl)cinnamic acid and other substituted cinnamic acids.[\[7\]](#)[\[8\]](#)[\[9\]](#) Researchers synthesizing this compound should expect the following characteristic signals:

- ¹H NMR: Protons on the acrylic acid moiety will appear as doublets in the vinylic region (~6.5-8.0 ppm), with a large coupling constant ($J \approx 16$ Hz) characteristic of the trans (E) isomer, which is typically the thermodynamically favored product in most cinnamic acid syntheses.[\[7\]](#) Aromatic protons will appear as complex multiplets in the downfield region (~7.5-8.2 ppm). The carboxylic acid proton will be a broad singlet, often above 12 ppm, and may be exchangeable with D₂O.
- ¹³C NMR: The carbonyl carbon of the carboxylic acid will be observed around 167 ppm. The olefinic carbons will appear between ~118 and 145 ppm. The aromatic carbons will show complex splitting patterns due to C-F coupling. The trifluoromethyl carbon signal will appear as a quartet due to coupling with the three fluorine atoms.[\[8\]](#)

- ^{19}F NMR: Two distinct signals are expected. One for the fluorine atom on the aromatic ring and another for the trifluoromethyl group, which will appear as a singlet.
- Infrared (IR) Spectroscopy: Key absorptions will include a broad O-H stretch for the carboxylic acid ($\sim 2500\text{-}3300\text{ cm}^{-1}$), a sharp C=O stretch ($\sim 1690\text{ cm}^{-1}$), a C=C stretch for the alkene ($\sim 1625\text{ cm}^{-1}$), and strong C-F stretching bands ($\sim 1100\text{-}1350\text{ cm}^{-1}$).

Synthesis Methodologies: A Strategic Approach

The synthesis of cinnamic acids is a well-established field in organic chemistry. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. For **4-Fluoro-2-(trifluoromethyl)cinnamic acid**, the most logical precursor is 4-fluoro-2-(trifluoromethyl)benzaldehyde. Several robust methods can be employed for its conversion.

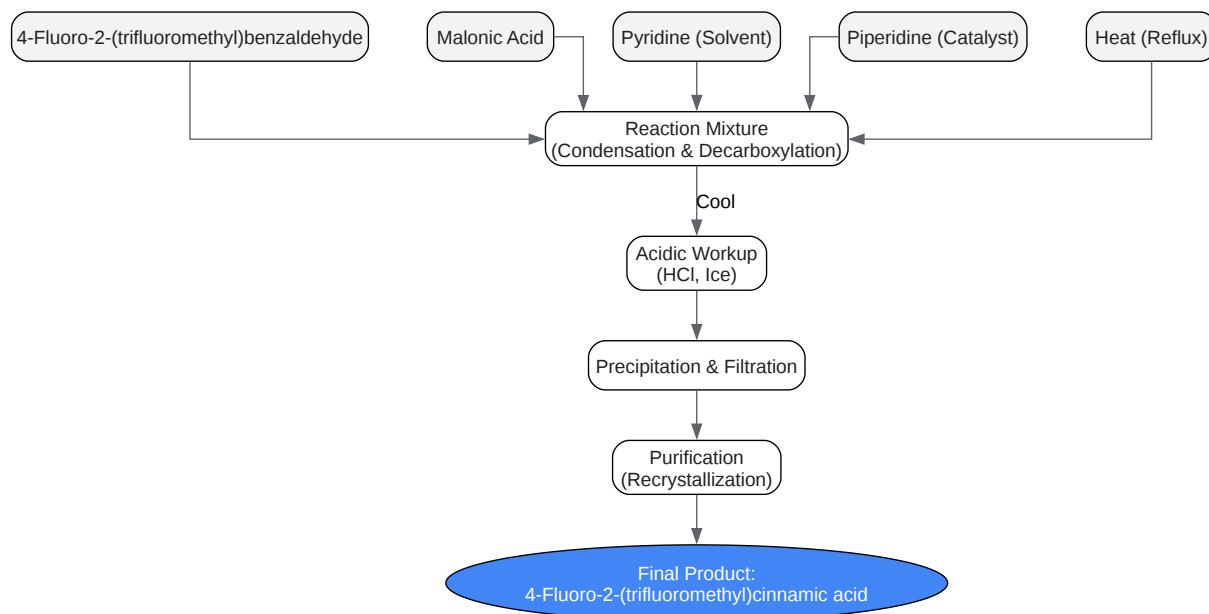
Knoevenagel Condensation: A Reliable and High-Yielding Route

This method involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, followed by decarboxylation. It is a classic and highly effective method for preparing α,β -unsaturated acids. The use of a basic catalyst like piperidine in a high-boiling solvent like pyridine drives the reaction to completion.^{[5][7]}

Causality: The base (piperidine) deprotonates malonic acid to form a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration and decarboxylation are driven by heating, leading to the formation of the thermodynamically stable trans-alkene. This method is often preferred for its operational simplicity and generally good yields.^[5]

- Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.1-1.2 eq), and pyridine (3-4 mL per gram of aldehyde).
- Catalysis: Add piperidine (0.1 eq) to the mixture.
- Reaction: Heat the mixture to reflux. The progress can be monitored by observing the cessation of CO_2 evolution (bubbling). This typically takes 2-4 hours.^[7]

- Workup: After cooling to room temperature, the reaction mixture is carefully poured into a beaker containing crushed ice and an excess of concentrated hydrochloric acid (e.g., 6N HCl) to protonate the carboxylate and precipitate the product.^[7]
- Isolation: The resulting solid precipitate is collected by vacuum filtration.
- Purification: The crude product is washed thoroughly with cold water to remove residual pyridine hydrochloride and unreacted malonic acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.



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Caption: Knoevenagel condensation workflow for synthesis.

Alternative Synthetic Strategies: Heck and Wittig Reactions

For researchers seeking alternative pathways, particularly for substrate scope exploration or methodology development, the Heck and Wittig reactions are powerful choices.

- **Heck Reaction:** This palladium-catalyzed reaction would couple an aryl halide (e.g., 1-bromo-4-fluoro-2-(trifluoromethyl)benzene) with acrylic acid or an acrylate ester.[\[10\]](#)[\[11\]](#)[\[12\]](#) The primary advantage is the ability to construct the C-C bond directly from an aryl halide, offering a different retrosynthetic disconnection. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[\[13\]](#)
- **Wittig Reaction:** This reaction involves treating 4-fluoro-2-(trifluoromethyl)benzaldehyde with a phosphorus ylide, such as (carboxymethylene)triphenylphosphorane.[\[14\]](#)[\[15\]](#) A key advantage of using a stabilized ylide is the high stereoselectivity, which almost exclusively yields the E-isomer (trans).[\[15\]](#) The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[\[16\]](#)

Applications in Research and Drug Development

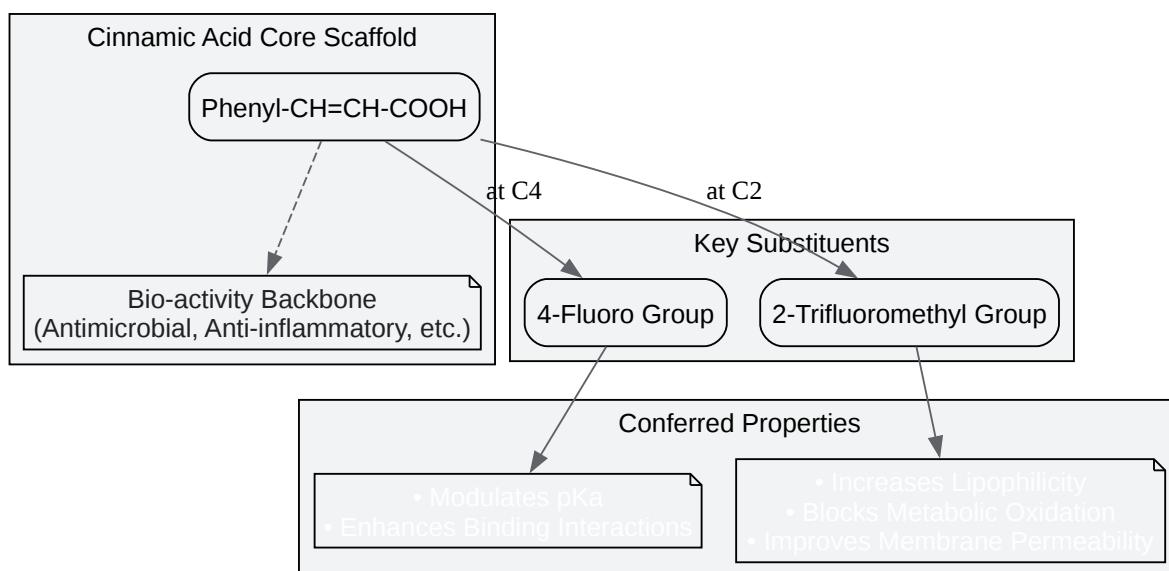
The title compound is not an end-product but a strategic intermediate. Its value lies in the predictable contributions of its constituent functional groups to the pharmacokinetic and pharmacodynamic profiles of a larger molecule.

The Role of Fluorine and Trifluoromethyl Groups in Medicinal Chemistry

The strategic incorporation of fluorine is a cornerstone of modern drug design. The CF_3 group and the aromatic fluorine atom in this molecule confer several desirable properties:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with C-F, particularly the CF_3 group, can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[\[17\]](#)[\[18\]](#)

- Increased Lipophilicity: The CF_3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes and improve oral bioavailability.[19]
- Enhanced Binding Affinity: The strong electronegativity of fluorine can lead to favorable electrostatic interactions (e.g., with amide backbones in protein active sites) and can alter the pK_a of nearby functional groups, optimizing binding.[18]
- Modulation of Conformation: The size of the CF_3 group can act as a conformational lock, forcing a molecule into a specific, biologically active conformation.



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Caption: Key functional groups and their imparted properties.

Potential Pharmacological Applications

Based on extensive research into variously substituted cinnamic acid derivatives, this molecule is a promising starting point for developing agents with a range of activities.[20][21]

Pharmacological Activity	Rationale and Supporting Evidence
Antimicrobial	Cinnamic acid derivatives are known to disrupt microbial cell membranes and inhibit biofilm formation.[22][23] Fluoro-substitution, in particular, has been shown to enhance antibacterial and anti-tuberculosis activity.[20]
Anticancer	Certain derivatives inhibit the growth of cancer cells. The trifluoromethyl group is a common feature in many modern anticancer drugs.[24]
Anti-inflammatory	These compounds can modulate key inflammatory pathways, such as NF-κB signaling.[22]
Antidiabetic	Some cinnamic acid derivatives improve glucose uptake and insulin sensitivity.

Safety, Handling, and Storage

As a laboratory chemical, **4-Fluoro-2-(trifluoromethyl)cinnamic acid** must be handled with appropriate care. The following information is a summary of data found in supplier Safety Data Sheets (SDS).[2][25][26]

- Hazard Identification:
 - Causes skin irritation (H315).[1]
 - Causes serious eye irritation (H319).[1]
 - May cause respiratory irritation (H335).[1]
- Personal Protective Equipment (PPE):
 - Eyes: Wear chemical safety goggles.
 - Skin: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.

- Respiratory: Handle only in a chemical fume hood to avoid inhalation of dust.[26]
- Handling and Storage:
 - Avoid contact with skin, eyes, and clothing. Avoid breathing dust.[26][27]
 - Keep container tightly closed.
 - Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[26]
- First Aid Measures:
 - Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation persists.[26]
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[26]
 - Inhalation: Remove victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[26]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention. [27]

This guide is intended for research purposes only. Always consult the full Safety Data Sheet (SDS) from your supplier before handling this chemical.

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